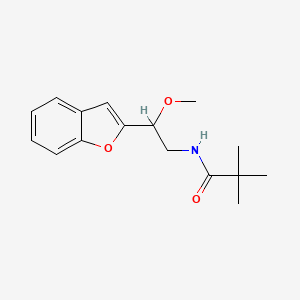

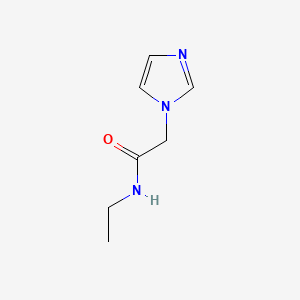

![molecular formula C16H21N5O4 B2774704 Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate CAS No. 915934-68-8](/img/structure/B2774704.png)

Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

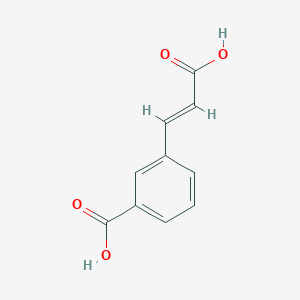

“Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate” is a chemical compound with the molecular formula C16H21N5O4 and a molecular weight of 347.375. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Domino Reaction for Imidazoquinolines Synthesis

A Facile Route to Imidazo[1,2-a]quinolines via a Domino Reaction

This study by Iminov et al. (2008) explores the synthesis of imidazo[1,2-a]quinolines through a domino reaction involving methyl 2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate and substituted acetonitriles. The reaction pathway proposed and confirmed through specific intermediates suggests a methodology for synthesizing imidazoquinoline derivatives, highlighting the chemical versatility of related compounds in synthetic organic chemistry Iminov et al., 2008.

Antiprotozoal Agents Synthesis

Novel Dicationic Imidazo[1,2-a]pyridines and Tetrahydro-imidazo[1,2-a]pyridines as Antiprotozoal Agents

In this research by Ismail et al. (2004), the synthesis of imidazo[1,2-a]pyridine derivatives and their evaluation as antiprotozoal agents are described. This study showcases the potential biomedical applications of imidazolyl derivatives in developing therapeutic agents against protozoal infections Ismail et al., 2004.

Sugar Chain Extension

Extension of Sugar Chains by Enolate Addition to Methyl 2,3-di-O-acetyl-4-deoxy-β-L-threo-hex-4-enodialdo-1,5-pyranoside

Horton and Liav (1972) investigated the reactivity of a methyl 2,3-di-O-acetyl derivative with enolate anions, highlighting a method for extending sugar chains. This research illustrates the application of such compounds in complex carbohydrate synthesis, which could be relevant for designing glycoconjugates or probing carbohydrate-based biological processes Horton & Liav, 1972.

Methylglyoxal in Biological Systems

Methylglyoxal in Food and Living Organisms

Nemet et al. (2006) discuss the formation and role of methylglyoxal, a highly reactive alpha-oxoaldehyde, in various enzymatic and nonenzymatic reactions within biological systems. Although not directly related to the queried compound, this research offers insights into the biochemical behavior and potential implications of methyl derivatives in biological contexts Nemet et al., 2006.

Catalysis and Synthetic Applications

N-heterocyclic Carbenes as Versatile Catalysts for Transesterification/Acylation Reactions

Grasa et al. (2002) report on the use of N-heterocyclic carbenes, including imidazol-2-ylidenes, as efficient catalysts in transesterification processes. This study highlights the catalytic potential of imidazolyl derivatives in facilitating esterification and acylation reactions, which are fundamental in organic synthesis and industrial chemistry Grasa et al., 2002.

Safety and Hazards

Future Directions

Imidazole-containing compounds have become an important synthon in the development of new drugs due to their broad range of biological activities . Therefore, future research could focus on exploring the potential applications of “Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate” in drug development.

properties

IUPAC Name |

methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O4/c1-6-9(2)21-10(3)7-19-12-13(17-15(19)21)18(4)16(24)20(14(12)23)8-11(22)25-5/h7,9H,6,8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNMOZKVNQIMRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16615432 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

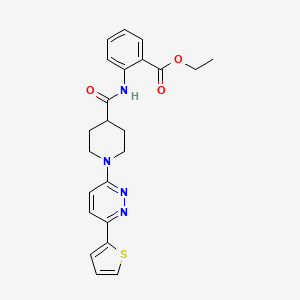

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2774622.png)

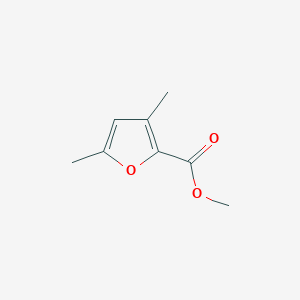

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2774625.png)

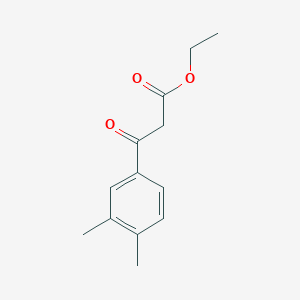

![5,6-dichloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2774633.png)

![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2774637.png)

![2-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2774643.png)